5,5-Diethyl-3-methyl-6-methylimino-hexahydro-pyrimidine-2,4-dione
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Overview
Description
5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of diethyl malonate with methylamine and formamide in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
5,5-diethyl-3-methyl-6-(amino)pyrimidine-2,4-dione: Similar structure but with an amino group instead of a methylamino group.
5,5-diethyl-3-methyl-6-(dimethylamino)pyrimidine-2,4-dione: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
5,5-diethyl-3-methyl-6-(methylamino)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5,5-diethyl-3-methyl-6-methylimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-5-10(6-2)7(11-3)12-9(15)13(4)8(10)14/h5-6H2,1-4H3,(H,11,12,15) |
InChI Key |
RXMDGBPKUGONKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC)NC(=O)N(C1=O)C)CC |
solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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